Cas no 400607-56-9 ((9,9-Dibutyl-9H-fluoren-2-YL)boronic acid)
(9,9-Dibutyl-9H-fluoren-2-YL)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (9,9-dibutylfluoren-2-yl)boronic acid
- (9,9-Dibutyl-9H-fluoren-2-YL)boronic acid
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- Inchi: 1S/C21H27BO2/c1-3-5-13-21(14-6-4-2)19-10-8-7-9-17(19)18-12-11-16(22(23)24)15-20(18)21/h7-12,15,23-24H,3-6,13-14H2,1-2H3
- InChI Key: YFQPVVNJHXJCKJ-UHFFFAOYSA-N
- SMILES: OB(C1C=CC2C3C=CC=CC=3C(C=2C=1)(CCCC)CCCC)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
(9,9-Dibutyl-9H-fluoren-2-YL)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | F383023-250mg |
9,9-Di-n-butylfluorene-2-boronic acid |
400607-56-9 | 97 | 250mg |
RMB 5116.80 | 2025-02-21 | |
| Cooke Chemical | F383023-1g |
9,9-Di-n-butylfluorene-2-boronic acid |
400607-56-9 | 97 | 1g |
RMB 15825.60 | 2025-02-21 |
(9,9-Dibutyl-9H-fluoren-2-YL)boronic acid Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on (9,9-Dibutyl-9H-fluoren-2-YL)boronic acid
Introduction to (9,9-Dibutyl-9H-fluoren-2-YL)boronic acid (CAS No. 400607-56-9)
(9,9-Dibutyl-9H-fluoren-2-YL)boronic acid (CAS No. 400607-56-9) is a versatile compound that has gained significant attention in the fields of organic synthesis, materials science, and medicinal chemistry. This boronic acid derivative is characterized by its unique molecular structure, which combines a fluorene moiety with a boronic acid functional group. The fluorene backbone provides the compound with excellent photophysical properties, while the boronic acid group offers reactivity and functionality for various chemical transformations.
The synthesis of (9,9-Dibutyl-9H-fluoren-2-YL)boronic acid typically involves the reaction of 9,9-dibutylfluorene with boronic acid or its derivatives under controlled conditions. This process has been optimized to yield high purity and yield, making it a valuable intermediate in the synthesis of more complex molecules. Recent advancements in synthetic methodologies have further enhanced the efficiency and scalability of this process, contributing to its widespread use in both academic and industrial settings.
In the realm of materials science, (9,9-Dibutyl-9H-fluoren-2-YL)boronic acid has found applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The fluorene moiety's strong fluorescence and high photostability make it an ideal candidate for these applications. Additionally, the boronic acid group can be used to introduce functional groups or linkages that enhance the material's performance, such as improving charge transport properties or increasing thermal stability.
In medicinal chemistry, (9,9-Dibutyl-9H-fluoren-2-YL)boronic acid has shown promise as a building block for the synthesis of bioactive compounds. The boronic acid group can participate in Suzuki-Miyaura coupling reactions, which are widely used in the construction of complex organic molecules. This versatility makes it a valuable tool in drug discovery and development, particularly in the design of small molecule inhibitors and prodrugs. Recent studies have explored its potential in targeting specific biological pathways and diseases, including cancer and neurodegenerative disorders.
The photophysical properties of (9,9-Dibutyl-9H-fluoren-2-YL)boronic acid have also been extensively studied. Its strong absorption and emission characteristics make it suitable for use in fluorescence-based sensing and imaging applications. For instance, it can be used to develop sensors for detecting specific analytes or monitoring cellular processes in real-time. The ability to fine-tune its optical properties through chemical modifications further expands its utility in these areas.
From an environmental perspective, the use of boronic acids like (9,9-Dibutyl-9H-fluoren-2-YL)boronic acid has been evaluated for their impact on ecosystems. While these compounds are generally considered to be environmentally benign compared to many traditional reagents, ongoing research aims to minimize any potential risks associated with their use and disposal. Sustainable synthetic methods and green chemistry principles are being increasingly adopted to ensure that these compounds can be produced and used responsibly.
In conclusion, (9,9-Dibutyl-9H-fluoren-2-YL)boronic acid (CAS No. 400607-56-9) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique combination of photophysical properties and chemical reactivity makes it an indispensable tool for researchers and industry professionals alike. As new research continues to uncover its potential uses and improve its synthesis methods, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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